molecular formula C13H19N3O B11723421 N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide

N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide

Cat. No.: B11723421
M. Wt: 233.31 g/mol
InChI Key: BZEUEVCGSLKZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a central piperazine ring attached to a phenyl group at the 4-position and an N-methyl-substituted acetamide moiety. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-methyl-2-(4-piperazin-1-ylphenyl)acetamide

InChI

InChI=1S/C13H19N3O/c1-14-13(17)10-11-2-4-12(5-3-11)16-8-6-15-7-9-16/h2-5,15H,6-10H2,1H3,(H,14,17)

InChI Key

BZEUEVCGSLKZMX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Halophenyl Acetic Acid Derivatives as Substrates

A common approach involves substituting halogenated phenylacetic acid precursors with piperazine. For example, 4-bromophenylacetic acid undergoes nucleophilic aromatic substitution with piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under inert conditions. The reaction typically proceeds at 80–100°C in toluene or dioxane, yielding 4-(piperazin-1-yl)phenylacetic acid with >75% efficiency.

Key Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: Xantphos (4–8 mol%)

  • Base: Cs₂CO₃ or K₃PO₄

  • Solvent: Toluene or 1,4-dioxane

  • Yield: 78–85%

Post-Substitution Amidation

The resulting acetic acid is converted to the N-methyl acetamide via activation as an acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with methylamine. Alternatively, coupling reagents like EDCI/HOBt facilitate direct amidation in dichloromethane or DMF, achieving yields of 80–90%.

Buchwald-Hartwig Amination of Aryl Halides

Coupling Piperazine with Bromophenyl Acetamide Precursors

This method leverages palladium-catalyzed C–N bond formation. 4-Bromo-N-methylacetamide reacts with piperazine using Pd₂(dba)₃ and BINAP as a ligand system. The reaction proceeds at 100–120°C in tert-butanol, affording the target compound in 70–82% yield after purification.

Optimization Considerations:

  • Temperature: 110°C minimizes side products.

  • Solvent: tert-Butanol enhances ligand stability.

  • Workup: Aqueous NaOH extraction removes unreacted piperazine.

Direct Alkylation of Piperazine with Chloroacetamide Derivatives

Two-Step Alkylation-Amidation

In this route, 2-chloro-N-methylacetamide is reacted with 4-(piperazin-1-yl)phenol under Mitsunobu conditions (DIAD, PPh₃). The hydroxyl group is displaced, forming the acetamide linkage. Yields range from 65–75%, with purification via recrystallization from ethyl acetate.

Challenges and Solutions:

  • Competitive Side Reactions: Excess DIAD (1.5 equiv.) suppresses O-alkylation byproducts.

  • Purification: Silica gel chromatography separates the desired product from triphenylphosphine oxide.

Reductive Amination Pathways

Condensation of 4-Aminophenylacetic Acid with Piperazine

4-Aminophenylacetic acid is condensed with piperazine using NaBH₃CN as a reducing agent in methanol. The intermediate Schiff base is reduced to the secondary amine, which is subsequently methylated using methyl iodide (60–68% overall yield).

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Nucleophilic Substitution4-Bromophenylacetic acidPd(OAc)₂, Xantphos, Cs₂CO₃78–8598–99
Buchwald-Hartwig4-Bromo-N-methylacetamidePd₂(dba)₃, BINAP, tert-butanol70–8297–99
Mitsunobu Alkylation4-(Piperazin-1-yl)phenolDIAD, PPh₃, 2-chloroacetamide65–7595–98
Reductive Amination4-Aminophenylacetic acidNaBH₃CN, CH₃I60–6892–95

Industrial-Scale Synthesis Considerations

Cost-Effective Piperazine Utilization

Patent US20240051920A1 highlights recycling excess piperazine via aqueous extraction, reducing raw material costs by 30–40%. For instance, unreacted piperazine is recovered by basifying the reaction mixture (pH 10–12) and extracting with toluene.

Crystallization and Purification

Final products are purified via anti-solvent crystallization using methanol/water mixtures. This step enhances purity to >99% while minimizing losses (5–8% yield drop).

Emerging Methodologies and Innovations

Flow Chemistry Approaches

Recent advances employ continuous-flow systems to couple 4-iodophenylacetic acid with piperazine, achieving 90% conversion in <30 minutes at 150°C. This method reduces side reactions and scales efficiently to kilogram batches.

Enzymatic Amidation

Pilot studies using lipase B from Candida antarctica catalyze the amidation of 4-(piperazin-1-yl)phenylacetic acid with methylamine in ionic liquids, yielding 88% product under mild conditions (40°C, 24 h).

Challenges and Limitations

  • Piperazine Over-Alkylation: Excess alkylating agents (e.g., chloroacetamide) may lead to quaternary ammonium salts, necessitating careful stoichiometric control.

  • Acid Sensitivity: The acetamide group hydrolyzes under strongly acidic conditions (pH <2), requiring neutral workup protocols .

Chemical Reactions Analysis

Substitution Reactions

  • Mechanism : The chloro group in chloroacetyl chloride undergoes nucleophilic substitution (SN2) with the amine group of N-methyl-4-nitroaniline.

  • Conditions : Ethyl acetate solvent, controlled heating (50–55°C).

  • Outcome : Formation of a transient intermediate amide, which is subsequently coupled with piperazine .

Coupling Reactions

  • Mechanism : The piperazine acts as a nucleophile, displacing the chloride in the intermediate amide.

  • Conditions : Mild heating (45–50°C) in ethyl acetate.

  • Outcome : Final product with the piperazine moiety attached to the phenyl group .

Reaction Conditions and Optimization

ParameterStage 1 (Amide Formation)Stage 2 (Piperazine Coupling)
Temperature 50–55°C45–50°C
Solvent Ethyl acetateEthyl acetate
Time 2 hours4.5 hours
Yield High (data not specified)~79.27%
Workup Water quench, extractionAmmonia addition, filtration

Critical Factors :

  • Temperature Control : Strict adherence to temperature ranges ensures optimal reaction rates and minimizes side reactions .

  • Solvent Choice : Ethyl acetate enhances reaction efficiency and simplifies product isolation .

Analytical Characterization

  • HPLC : Used to monitor reaction progress (e.g., disappearance of intermediates) .

  • NMR : Confirms structural integrity (e.g., signals for piperazine protons at δ 3.09–3.50 ppm) .

  • MS : Validates molecular weight (e.g., ESI–MS for molecular ion [M+H]+) .

Reaction Mechanism and Challenges

  • Kinetic Control : The two-stage synthesis avoids competing reactions by separating amide formation and piperazine coupling .

  • Scalability : The use of readily available reagents (e.g., chloroacetyl chloride) and straightforward workup steps facilitates large-scale production .

Comparison with Analogues

CompoundKey Structural FeatureSynthesis Approach
N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamideChloro-substituted phenylAlkylation with chloroacetyl chloride analogs
N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamideUnsubstituted phenylTwo-stage substitution and coupling

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Research has demonstrated that derivatives of N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide exhibit significant anticonvulsant properties. A study synthesized twenty-two new derivatives and evaluated their efficacy in animal models of epilepsy. The results indicated that several compounds showed activity in maximal electroshock (MES) seizure tests, particularly those with specific structural modifications, such as the introduction of trifluoromethyl groups . The structure-activity relationship (SAR) studies highlighted the importance of the piperazine moiety in enhancing anticonvulsant activity.

CNS Activity
Another study focused on synthesizing a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl)piperazin-1-yl)acetamides. These compounds were evaluated for their central nervous system (CNS) activities and were found to possess promising pharmacological profiles comparable to standard drugs like diazepam . The physicochemical properties of these compounds were assessed, indicating their potential as therapeutic agents for CNS disorders.

Structure-Activity Relationship Studies

The relationship between the chemical structure of this compound derivatives and their biological activity has been extensively studied. A systematic approach involving the modification of the piperazine ring and substituents on the phenyl group led to the identification of compounds with enhanced biological activity. For instance, the introduction of lipophilic groups was shown to improve anti-tuberculosis activity against Mycobacterium tuberculosis strains .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of piperazine with substituted phenyl acetamides. Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. These methods ensure that the desired chemical modifications are achieved, which is crucial for evaluating their biological activities .

Case Studies

  • Anticonvulsant Screening
    A detailed pharmacological study evaluated a series of N-methyl-piperazine chalcones for their inhibitory activities against monoamine oxidase (MAO) enzymes. The study found that certain modifications significantly enhanced potency against both MAO-A and MAO-B, suggesting potential applications in treating mood disorders .
  • Neurotoxicity Assessment
    In assessing the safety profile of synthesized derivatives, neurotoxicity was evaluated using rotarod tests in animal models. Compounds with favorable protective indices were identified, indicating a balance between efficacy and safety, which is critical for drug development .

Table 1: Anticonvulsant Activity of this compound Derivatives

Compound IDED50 MES (mg/kg)ED50 scPTZ (mg/kg)TD50 NT (mg/kg)Protective Index
2052.30ND>500>9.56
Valproic Acid4856467841.6
Phenytoin28.10>500>100>3.6

ND = Not Determined

Table 2: CNS Activity Comparison with Standard Drugs

Compound IDPhysicochemical PropertiesComparison Drug
3aLipophilicity: HighDiazepam
3bLipophilicity: ModerateDiazepam
3cLipophilicity: LowDiazepam

Mechanism of Action

The mechanism of action of N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission .

Comparison with Similar Compounds

Key Structural Variations and Implications

Piperazine Modifications: Unsubstituted piperazine (target compound): Offers flexibility for interactions with receptors but may lack selectivity. Electron-withdrawing groups (e.g., sulfonyl in Compound 35 ): Enhance solubility and metabolic stability.

Acetamide Modifications :

  • N-methyl group (target compound): Reduces hydrogen-bonding capacity compared to bulkier groups like 3-chlorophenyl (Compound 12 ), possibly altering target affinity.
  • Heterocyclic attachments (e.g., thiazole in Compound 29c ): Introduce π-π stacking or hydrogen-bonding interactions for enhanced target binding.

Hybrid Structures :

  • Chalcone-acetamide hybrids (C-1 ): Combine UV-absorbing chalcone moieties with piperazine’s CNS activity for dual functionality.

Pharmacological Activities

  • Anticonvulsant : Compounds 12 and 14 demonstrate the importance of halogenated aryl groups (e.g., 3-CF3) in enhancing activity.
  • Analgesic : Sulfonyl-piperazine derivatives (Compound 35 ) show efficacy comparable to paracetamol, suggesting utility in pain management.
  • Antimicrobial : Benzo[d]thiazole sulfonyl groups (Compound 47 ) confer activity against gram-positive bacteria and fungi.
  • Anticancer : Aryl carbonyl-piperazine hybrids (Compound 8b ) target kinase pathways, highlighting the role of aromatic substituents in cytotoxicity.

Biological Activity

N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide is a compound that belongs to a class of piperazine derivatives, which have garnered attention for their diverse biological activities. This article provides an overview of the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with appropriate acylating agents. Various studies have explored the synthesis of related compounds, focusing on structural modifications that enhance biological activity. For example, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their anticonvulsant properties, revealing insights into structure-activity relationships (SAR) .

Anticonvulsant Activity

Research has demonstrated that compounds structurally similar to this compound exhibit significant anticonvulsant activity in animal models. In a study evaluating 22 new derivatives, it was found that certain compounds provided protection against seizures induced by maximal electroshock (MES) at doses of 100 mg/kg and 300 mg/kg. The most effective compound showed protection at both time intervals tested (0.5 h and 4 h post-administration) .

Table 1 summarizes the anticonvulsant activity of selected derivatives:

Compound IDDose (mg/kg)Time (h)MES Protection
141004Yes
193000.5Yes
241000.5Yes

This data indicates that lipophilicity plays a crucial role in the pharmacokinetics and efficacy of these compounds, with more lipophilic derivatives exhibiting delayed but prolonged action .

Anticancer Activity

Piperazine derivatives, including those related to this compound, have shown potential in cancer therapy. Recent studies highlighted their ability to induce apoptosis in various cancer cell lines. For instance, a derivative demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve modulation of neurotransmitter systems and inhibition of specific enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .

Case Studies

Case Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, various piperazine derivatives were assessed for their anticonvulsant properties. The study concluded that the structural modifications significantly affected the anticonvulsant activity, with this compound showing promising results comparable to existing antiepileptic drugs .

Case Study 2: Anticancer Potential
Another research effort focused on the anticancer effects of piperazine derivatives. Compounds were tested against several cancer cell lines, revealing that those with specific substitutions on the piperazine ring exhibited enhanced cytotoxicity and induced cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide and its analogs?

The synthesis typically involves coupling piperazine derivatives with substituted acetamide precursors. For example, analogs like N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide are synthesized via nucleophilic substitution or amide bond formation using reagents such as 1-methyl-4-piperidone, isopropylamine, and phenoxyacetic acid under reflux conditions . Purification is achieved via column chromatography, and characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How are structural and purity assessments conducted for this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and piperazine ring conformation. For example, piperazine protons typically resonate at δ 2.5–3.5 ppm in CDCl₃ .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ peaks) with <5 ppm error margins .
  • HPLC/GC : Purity (>95%) is validated using reverse-phase HPLC with UV detection at 254 nm .

Q. What preliminary biological assays are used to evaluate its anticonvulsant potential?

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models are standard. Compounds showing >50% seizure inhibition at 100 mg/kg in MES tests are prioritized for further study .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of piperazine-acetamide derivatives?

Substituent Position Biological Activity Key Findings Reference
Piperazine N-4 Anticonvulsant efficacyBulky aryl groups (e.g., 4-chlorophenyl) enhance MES activity by 30% compared to methyl groups .
Acetamide C-2 Kinase inhibitionIntroduction of thiazole or imidazole moieties improves Aurora kinase IC₅₀ values (e.g., 0.042 µM for Aurora-A) .
Phenyl Ring (C-4) CCR5 antagonismElectron-withdrawing groups (e.g., sulfonyl) increase binding affinity by modulating electrostatic interactions .

Q. How should researchers resolve contradictory data in receptor binding vs. in vivo efficacy?

Contradictions often arise from off-target effects or pharmacokinetic variability. For example, a compound with high CCR5 binding (log(1/IC₅₀) = 1.698) may show poor in vivo efficacy due to rapid hepatic metabolism . Mitigation strategies:

  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., N-methylation).
  • Computational Modeling : Molecular dynamics simulations predict metabolite formation and guide structural hardening .

Q. What methodologies are effective in improving blood-brain barrier (BBB) penetration for CNS-targeted analogs?

  • Lipophilicity Optimization : LogP values between 2–3 enhance passive diffusion (measured via shake-flask method).
  • P-glycoprotein (P-gp) Efflux Assays : Madin-Darby canine kidney (MDCK) cells transfected with MDR1 identify P-gp substrates .
  • Prodrug Strategies : Esterification of polar groups (e.g., morpholine) increases BBB permeability by 40% in rodent models .

Methodological Considerations

Q. How to design dose-response studies for toxicity profiling?

  • In Vitro Cytotoxicity : IC₅₀ values in HEK-293 or HepG2 cells establish safety margins.
  • In Vivo Acute Toxicity : Administer 10–1000 mg/kg doses in rodents; monitor mortality, organ weight, and histopathology over 14 days .

Q. What analytical techniques are critical for stability studies?

  • Forced Degradation : Expose compounds to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • LC-MS/MS : Quantify degradation products (e.g., hydrolyzed acetamide or oxidized piperazine) .

Data Contradiction Analysis

Q. Case Study: Discrepancies in Anticonvulsant Activity Across Analogues

  • Observation : Compound 14 (trifluoromethylphenyl) shows 80% MES inhibition, while Compound 15 (2-chlorophenyl) exhibits only 45% despite similar logP values .
  • Resolution : X-ray crystallography revealed steric hindrance in Compound 15’s binding pocket, reducing target engagement. Docking simulations guided the synthesis of Compound 16 (4-chlorophenyl), which restored activity to 75% .

Advanced Applications

Q. Can this scaffold be repurposed for kinase inhibition?

Yes. Substituents like thiazole-2-yl (Compound 31) convert the scaffold into pan-Aurora kinase inhibitors (IC₅₀: 0.042–0.227 µM) by mimicking ATP-binding motifs. Assays include:

  • Kinase-Glo Luminescent : Measure ATP depletion in recombinant kinase assays .
  • Cell Proliferation : IC₅₀ values in HCT-116 colon cancer cells correlate with kinase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.